

Diphenylphosphinamide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenylphosphinamide*

Cat. No.: *B1299015*

[Get Quote](#)

CAS Number: 5994-87-6

This technical guide provides an in-depth overview of **diphenylphosphinamide**, a versatile organophosphorus compound with significant potential in chemical synthesis and as a modulator of ion channels. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its properties, synthesis, and biological activities, with a focus on its role as a potential inhibitor of the Kv1.5 potassium channel.

Chemical and Physical Properties

Diphenylphosphinamide, also known as P,P-diphenylphosphinic amide, is a white to off-white solid at room temperature.^[1] Its fundamental properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	5994-87-6	[1] [2] [3]
Molecular Formula	C ₁₂ H ₁₂ NOP	[1] [2] [3]
Molecular Weight	217.20 g/mol	[2] [3]
Appearance	White to off-white powder/solid	[1]
Melting Point	160-166 °C	[1] [2]
Boiling Point (Predicted)	368.1 ± 25.0 °C	[2]
Density (Predicted)	1.20 ± 0.1 g/cm ³	[2]
Solubility	Soluble in chloroform, nitromethane, nitrobenzene	[2]
Storage	Room temperature, in an inert atmosphere, and kept in a dark place.	[2]

Synthesis of Diphenylphosphinamide

A detailed and reliable method for the preparation of **diphenylphosphinamide** involves the reaction of chlorodiphenylphosphine with an appropriate amine source. The following protocol is adapted from a procedure outlined in *Organic Syntheses*.

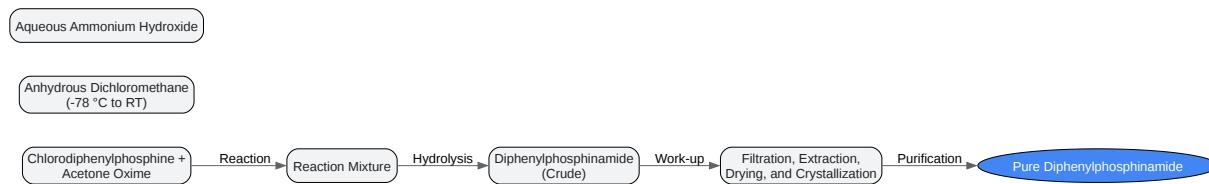
Experimental Protocol: Synthesis of P,P-Diphenylphosphinic amide

Materials:

- Chlorodiphenylphosphine
- Acetone oxime
- Anhydrous dichloromethane
- Concentrated aqueous ammonium hydroxide

- Distilled water
- Benzene
- Sodium sulfate (Na₂SO₄)
- Argon gas

Equipment:


- 2-L one-necked, round-bottomed flask
- Magnetic stirring bar
- Rubber septum
- Internal thermocouple probe
- Sintered glass funnel
- Rotary evaporator
- Mortar and pestle

Procedure:

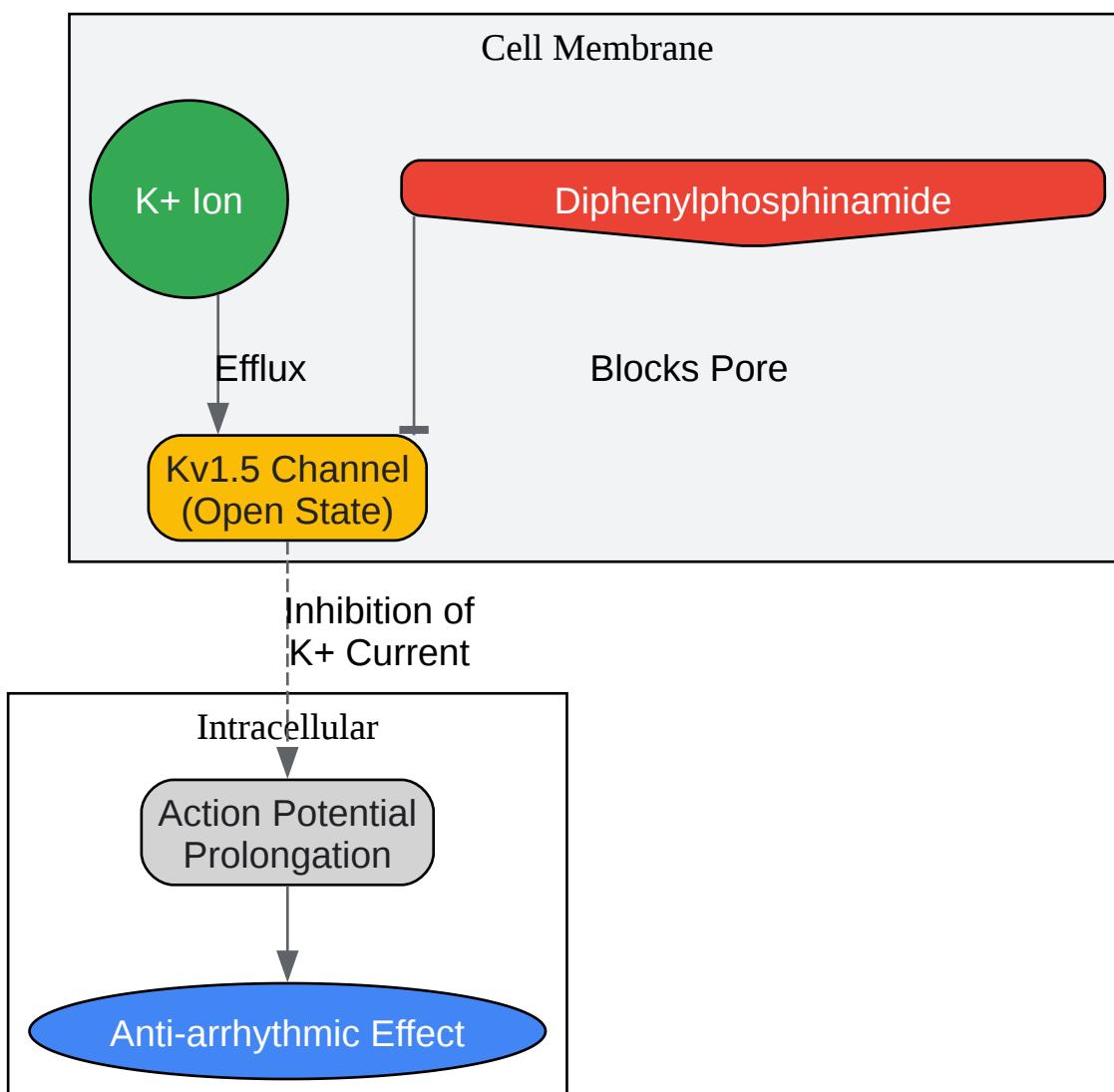
- **Reaction Setup:** A flame-dried 2-L, one-necked, round-bottomed flask, equipped with a magnetic stirring bar, a rubber septum, and an internal thermocouple probe, is purged with argon.
- **Addition of Reagents:** The flask is charged with 1 L of anhydrous dichloromethane under an argon atmosphere. Acetone oxime (16.56 g, 227 mmol) is added quickly in one portion, and the flask is sealed and purged again with argon. Freshly distilled, colorless chlorodiphenylphosphine (42 mL, 227 mmol) is added dropwise via syringe at a rate that maintains the internal temperature below -70 °C.
- **Reaction:** After the addition is complete, the resulting milky solution is stirred for 15 minutes at -78 °C under argon. The cooling bath is then removed, and the solution is allowed to warm

to room temperature over 1.5 hours and stirred for an additional hour, during which the solution becomes clear.

- **Work-up:** The solid intermediate is ground to a powder using a mortar and pestle. This powder is then added in one portion to a stirring solution of concentrated aqueous ammonium hydroxide (660 mL) and distilled water (330 mL). The heterogeneous mixture is stirred for 45 minutes.
- **Isolation and Purification:** The resulting white solid is collected by filtration through a sintered glass funnel. The aqueous filtrate is extracted with dichloromethane (3 x 600 mL). The combined organic extracts are dried over Na_2SO_4 , filtered, and the solvent is removed under reduced pressure. The resulting white solid is combined with the previously filtered solid. To remove traces of water, the combined solids are dissolved in benzene (300 mL) and evaporated under reduced pressure; this process is repeated three times to afford P,P-diphenylphosphinic amide. The purity can be further increased by crystallization from ethyl acetate.

[Click to download full resolution via product page](#)

Synthesis workflow for **Diphenylphosphinamide**.


Application in Drug Development: Inhibition of Kv1.5 Potassium Channel

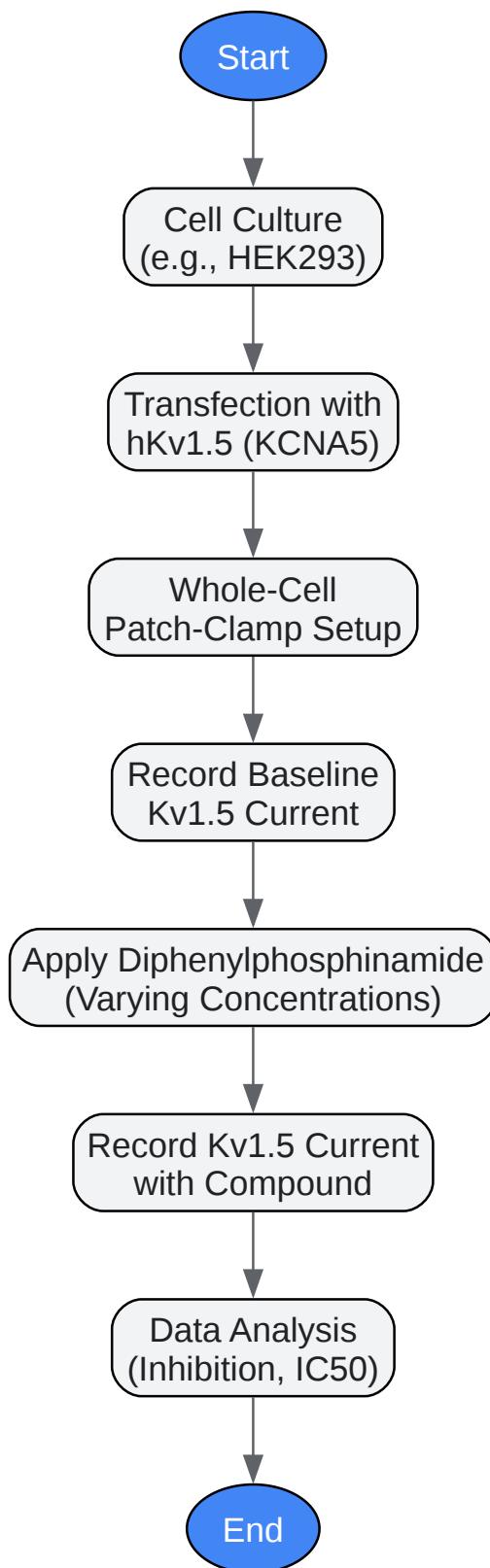
Diphenylphosphinamide and its derivatives have emerged as compounds of interest in drug discovery, particularly as inhibitors of the voltage-gated potassium channel Kv1.5.^[4] The Kv1.5 channel, predominantly expressed in the human atria, plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of this channel is a promising therapeutic strategy for the management of atrial fibrillation.

Signaling Pathway and Mechanism of Action

While direct studies on **diphenylphosphinamide** are limited, research on the structurally related compound, diphenyl phosphine oxide-1 (DPO-1), provides significant insights into the likely mechanism of action. DPO-1 acts as an open-channel blocker of the Kv1.5 channel.^[2] This means it preferentially binds to the channel when it is in its open conformation, thereby physically occluding the pore and preventing the efflux of potassium ions. This inhibition of potassium current leads to a prolongation of the action potential duration in atrial myocytes, which is the desired anti-arrhythmic effect.

Several key amino acid residues within the pore domain of the Kv1.5 channel have been identified as critical for the binding of DPO-1 and other small molecule inhibitors. These residues, including Thr480, Leu499, Leu506, Ile508, Leu510, and Val514, form a binding pocket within the central cavity of the channel.^[2]

[Click to download full resolution via product page](#)


Proposed signaling pathway of Kv1.5 inhibition.

Experimental Protocol: Evaluation of Kv1.5 Channel Inhibition

The gold standard for assessing the inhibitory activity of compounds on ion channels like Kv1.5 is the patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents across the cell membrane.

General Experimental Workflow:

- Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or CHO cells) is cultured and transiently or stably transfected with the gene encoding the human Kv1.5 channel (KCNA5).
- Electrophysiological Recording:
 - Whole-cell Patch-Clamp: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch is then ruptured to allow electrical access to the entire cell.
 - Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit Kv1.5 currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing voltage steps to activate the channels.
 - Compound Application: **Diphenylphosphinamide** is dissolved in an appropriate solvent and diluted to the desired concentrations in the extracellular solution. The compound is then perfused onto the cell while recording the Kv1.5 currents.
- Data Analysis: The recorded currents in the presence and absence of **diphenylphosphinamide** are analyzed to determine the extent of inhibition. Key parameters such as the half-maximal inhibitory concentration (IC_{50}) are calculated by fitting the concentration-response data to the Hill equation.

[Click to download full resolution via product page](#)

Workflow for testing Kv1.5 inhibitors.

Conclusion

Diphenylphosphinamide is a compound with well-defined chemical and physical properties and an accessible synthetic route. Its structural similarity to known Kv1.5 channel blockers, such as DPO-1, suggests its potential as a valuable scaffold for the development of novel anti-arrhythmic agents. The experimental protocols and workflows described in this guide provide a framework for the synthesis and biological evaluation of **diphenylphosphinamide** and its derivatives in the context of drug discovery. Further research is warranted to fully elucidate the specific interactions of **diphenylphosphinamide** with the Kv1.5 channel and to optimize its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potent suppression of Kv1.3 potassium channel and IL-2 secretion by diphenyl phosphine oxide-1 in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular determinants of Kv1.5 channel block by diphenyl phosphine oxide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of K⁺ channel activity by 4-AP stimulates N-type Ca²⁺ channels in CHP-100 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diphenylphosphinamide: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1299015#diphenylphosphinamide-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com